
5-Amino-2-bromo-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-bromo-4-iodophenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of amino, bromo, and iodo substituents on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-iodophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of phenol derivatives followed by amination. For instance, a phenol derivative can be brominated and iodinated under controlled conditions to introduce the bromo and iodo substituents. Subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-bromo-4-iodophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and iodo) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones, and the amino group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other organic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Amino-2-bromo-4-iodophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Biological Studies: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.
Mécanisme D'action
The mechanism of action of 5-Amino-2-bromo-4-iodophenol depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, potentially affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-4-iodophenol
- 5-Amino-2-chloro-4-iodophenol
Comparison
Compared to similar compounds, 5-Amino-2-bromo-4-iodophenol is unique due to the presence of both bromo and iodo substituents, which can impart distinct reactivity and properties. For instance, the combination of these halogens can influence the compound’s electronic properties, making it more suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C6H5BrINO |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
5-amino-2-bromo-4-iodophenol |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
Clé InChI |
WRFBBUKBVIPZEK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)Br)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



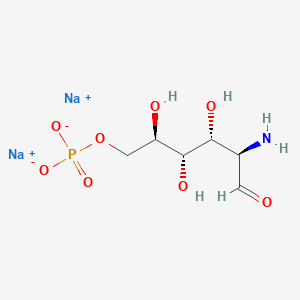
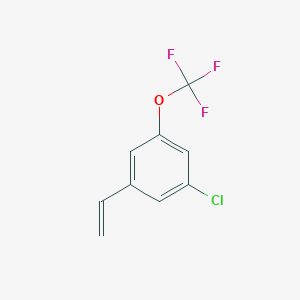

![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)

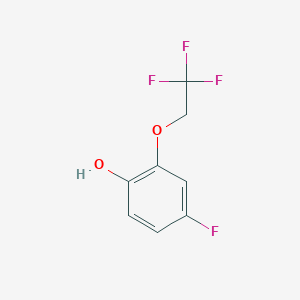

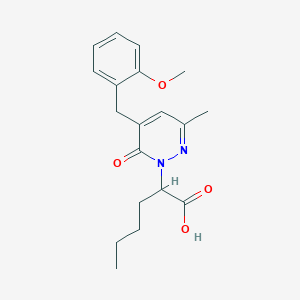


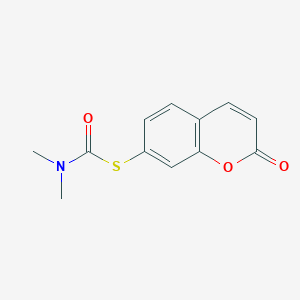
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
